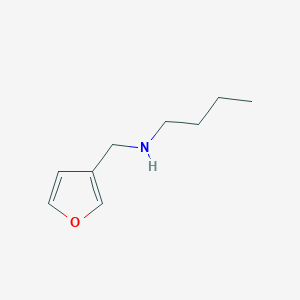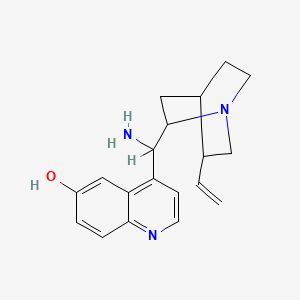
6-(2-Fluorophenyl)-2-hydroxypyridine; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Fluorophenyl)-2-hydroxypyridine, also known as 2-F-2-HP, is an important compound in the field of drug discovery and development. It is a heterocyclic compound with a six-membered ring containing two nitrogen atoms and two oxygen atoms. It is a highly versatile compound that has been used in a variety of applications, including medicinal chemistry, drug synthesis, and drug delivery.
Aplicaciones Científicas De Investigación
6-(2-Fluorophenyl)-2-hydroxypyridine has a wide range of applications in the field of medicinal chemistry and drug discovery. It has been used as a building block for the synthesis of a variety of drugs, including anti-inflammatory agents, anticonvulsants, and anti-cancer drugs. It has also been used in the synthesis of novel compounds for the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. In addition, it has been used as a starting material for the synthesis of compounds with potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders.
Mecanismo De Acción
The mechanism of action of 6-(2-Fluorophenyl)-2-hydroxypyridine is not fully understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are molecules that are involved in the regulation of inflammation and pain. By inhibiting the activity of COX-2, 6-(2-Fluorophenyl)-2-hydroxypyridine can reduce inflammation and pain.
Biochemical and Physiological Effects
6-(2-Fluorophenyl)-2-hydroxypyridine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes involved in the production of prostaglandins, such as cyclooxygenase-2 (COX-2). In addition, it has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have anticonvulsant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-(2-Fluorophenyl)-2-hydroxypyridine in laboratory experiments has several advantages. It is relatively easy to synthesize and is available in a 95% pure form. In addition, it is relatively stable and can be stored over long periods of time without significant degradation. However, it is important to note that it is highly toxic and should be handled with extreme caution.
Direcciones Futuras
The potential applications of 6-(2-Fluorophenyl)-2-hydroxypyridine are vast and the possibilities for further research are numerous. Future research could focus on the development of novel compounds based on 6-(2-Fluorophenyl)-2-hydroxypyridine for the treatment of various diseases, such as cancer, diabetes, and neurological disorders. In addition, further research could focus on the development of new drug delivery systems based on 6-(2-Fluorophenyl)-2-hydroxypyridine for the targeted delivery of drugs to specific tissues or organs. Finally, further research could focus on the development of new analytical methods for the detection and quantification of 6-(2-Fluorophenyl)-2-hydroxypyridine in biological samples.
Métodos De Síntesis
6-(2-Fluorophenyl)-2-hydroxypyridine can be synthesized through a variety of methods, including the direct fluorination of 2-hydroxypyridine, the reaction of 2-fluorophenol with ethyl acetoacetate, and the condensation of 2-fluorophenol with 2-aminopyridine. The direct fluorination method is the most efficient and cost-effective method for the synthesis of 6-(2-Fluorophenyl)-2-hydroxypyridine. It involves the reaction of 2-hydroxypyridine with elemental fluorine in the presence of a catalyst such as palladium, platinum, or nickel. The reaction yields a 95% pure product.
Propiedades
IUPAC Name |
6-(2-fluorophenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-9-5-2-1-4-8(9)10-6-3-7-11(14)13-10/h1-7H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFVEMHSSLEWDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=O)N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671749 |
Source


|
| Record name | 6-(2-Fluorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Fluorophenyl)-2-hydroxypyridine | |
CAS RN |
1121639-84-6 |
Source


|
| Record name | 6-(2-Fluorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341797.png)

![8-Benzyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341806.png)
![3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B6341810.png)
![6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione](/img/structure/B6341814.png)







